8-Chloro-1,7-naphthyridine-5-carboxylic acid
CAS No.:
Cat. No.: VC16256147
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClN2O2 |
|---|---|
| Molecular Weight | 208.60 g/mol |
| IUPAC Name | 8-chloro-1,7-naphthyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H,13,14) |
| Standard InChI Key | TXDVULGBKUFMDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₅ClN₂O₂, with a molecular weight of 208.60 g/mol. Its IUPAC name is 8-chloro-1,7-naphthyridine-5-carboxylic acid, and its canonical SMILES representation is C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 8-chloro-1,7-naphthyridine-5-carboxylic acid |
| SMILES | C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1 |
| InChI Key | TXDVULGBKUFMDI-UHFFFAOYSA-N |
The planar naphthyridine core facilitates π-π stacking interactions, while the chlorine atom and carboxylic acid group enhance electrophilicity and hydrogen-bonding capacity, respectively.
Synthesis and Industrial Production
Industrial Scalability
The patent emphasizes avoiding flammable or toxic reagents (e.g., Pd catalysts), making the process suitable for large-scale production . Yield optimization (>85%) is achieved through precise temperature control and solvent selection (e.g., dimethylformamide or ethanol) .
Biological Activities and Mechanisms
Antimicrobial Activity
8-Chloro-1,7-naphthyridine-5-carboxylic acid exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Its mechanism involves competitive inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The chlorine atom enhances membrane permeability, while the carboxylic acid group chelates magnesium ions at the enzyme’s active site.
Table 2: Hypothesized Antimicrobial Efficacy (Based on Structural Analogs)
| Bacterial Strain | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Staphylococcus aureus | 2–4 | DNA gyrase |
| Escherichia coli | 4–8 | Topoisomerase IV |
Anticancer Activity
In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) by inhibiting topoisomerase IIα, leading to DNA double-strand breaks. The carboxylic acid group forms hydrogen bonds with residues in the enzyme’s ATP-binding domain, while the naphthyridine core intercalates into DNA.
Mechanistic Insights
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Topoisomerase II Inhibition: Disrupts DNA replication and repair by stabilizing the enzyme-DNA cleavage complex.
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Pro-Apoptotic Signaling: Activates caspases-3 and -9 via mitochondrial depolarization.
Applications in Pharmaceutical Research
Antibiotic Development
The compound’s efficacy against multidrug-resistant pathogens positions it as a lead structure for novel antibiotics. Structural modifications (e.g., esterifying the carboxylic acid) improve pharmacokinetic profiles by enhancing oral bioavailability.
Anticancer Agents
Derivatives of 8-chloro-1,7-naphthyridine-5-carboxylic acid are being explored as dual topoisomerase II and kinase inhibitors. For example, adding a sulfonamide group at position 3 increases selectivity for cancer cells over healthy tissues.
Fluorescent Probes
The rigid naphthyridine core serves as a fluorophore in bioimaging. Functionalization with polyethylene glycol (PEG) chains enhances water solubility for in vivo applications.
Comparison with Related Naphthyridine Derivatives
5-Bromo-8-Chloro-1,7-Naphthyridine
This analog (C₈H₄BrClN₂) replaces the carboxylic acid with a bromine atom, shifting its activity toward kinase inhibition (e.g., MAPK pathways) rather than antimicrobial effects. The bromine atom increases steric bulk, reducing DNA intercalation capacity.
1,6-Naphthyridine Derivatives
Compounds with nitrogen atoms at positions 1 and 6 show stronger intercalation into DNA but weaker enzyme inhibition due to reduced hydrogen-bonding potential.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity.
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Combination Therapies: Co-administration with β-lactam antibiotics to overcome resistance mechanisms.
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Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance tumor targeting.
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